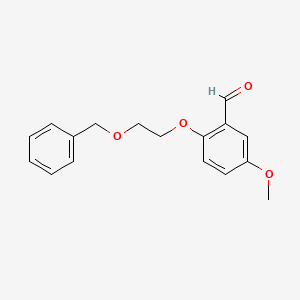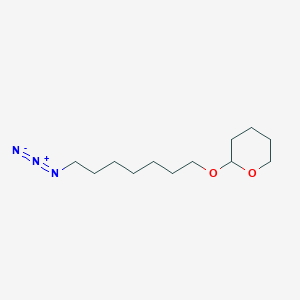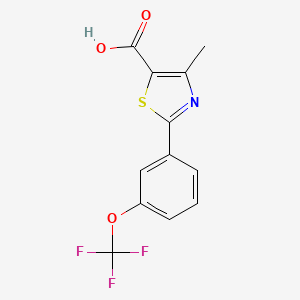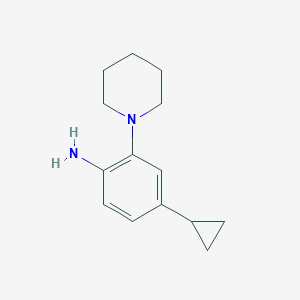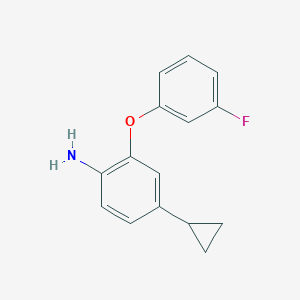
4-Cyclopropyl-2-(3-fluorophenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-2-(3-fluorophenoxy)aniline is an organic compound that features a cyclopropyl group, a fluorophenoxy group, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(3-fluorophenoxy)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
-
Step 1: Preparation of 3-Fluorophenol Derivative
- React 3-fluorophenol with a suitable halogenating agent to form 3-fluorophenyl halide.
- Conditions: Use of a base such as potassium carbonate in an organic solvent like acetone.
-
Step 2: Suzuki–Miyaura Coupling
- Couple the 3-fluorophenyl halide with a cyclopropylboronic acid in the presence of a palladium catalyst.
- Conditions: Use of a base such as potassium phosphate, a palladium catalyst like Pd(PPh3)4, and a solvent such as toluene.
-
Step 3: Amination
- Introduce aniline to the coupled product to form this compound.
- Conditions: Use of a base such as sodium hydride in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-Cyclopropyl-2-(3-fluorophenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitroanilines, sulfonated anilines, or halogenated anilines.
科学的研究の応用
4-Cyclopropyl-2-(3-fluorophenoxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe molecule for studying enzyme interactions and receptor binding.
Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4-Cyclopropyl-2-(3-fluorophenoxy)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyclopropyl and fluorophenoxy groups contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(4-Fluorophenoxy)aniline: Similar structure but lacks the cyclopropyl group.
4-Cyclopropyl-2-phenoxyaniline: Similar structure but lacks the fluorine atom.
Uniqueness
4-Cyclopropyl-2-(3-fluorophenoxy)aniline is unique due to the presence of both the cyclopropyl and fluorophenoxy groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile building block in various applications.
特性
IUPAC Name |
4-cyclopropyl-2-(3-fluorophenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c16-12-2-1-3-13(9-12)18-15-8-11(10-4-5-10)6-7-14(15)17/h1-3,6-10H,4-5,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYVGRIJKHTQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)N)OC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-1-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B8164986.png)

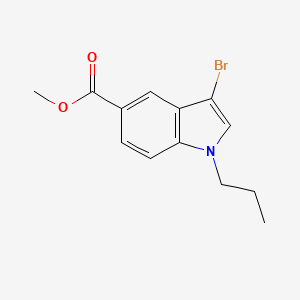
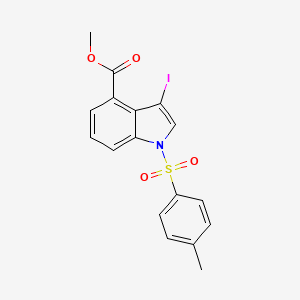
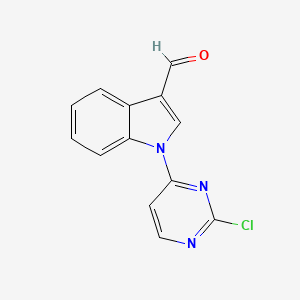
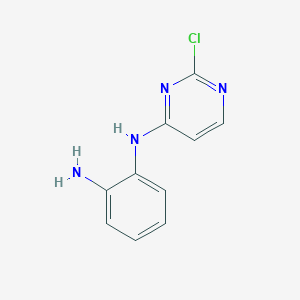
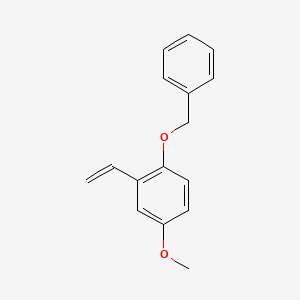
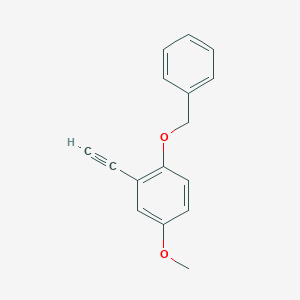
![5-Methoxy-2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-benzaldehyde](/img/structure/B8165034.png)
